molecular formula C7H6ClFO2S B15326869 5-Chloro-2-methylbenzenesulfonyl fluoride CAS No. 25300-26-9

5-Chloro-2-methylbenzenesulfonyl fluoride

Cat. No.: B15326869
CAS No.: 25300-26-9
M. Wt: 208.64 g/mol
InChI Key: DTZFQAVQMFAOPO-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl fluoride, where a chlorine atom is substituted at the 5-position and a methyl group at the 2-position of the benzene ring. This compound is known for its utility in various scientific research applications, particularly in chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Direct Chlorination: The compound can be synthesized by the direct chlorination of 2-methylbenzenesulfonyl fluoride using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

  • Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of 2-methylbenzenesulfonyl chloride with chlorine in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. The reaction conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfide or sulfoxide.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Sulfonyl Chlorides: Resulting from oxidation reactions.

  • Sulfonic Acids: Formed through further oxidation of sulfonyl chlorides.

  • Sulfides and Sulfoxides: Products of reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

5-Chloro-2-methylbenzenesulfonyl fluoride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-2-methylbenzenesulfonyl fluoride exerts its effects involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic and biological applications.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with nucleophilic amino acid residues.

  • Protein Modification: It can modify proteins by reacting with nucleophilic side chains, altering their function and activity.

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonyl fluoride

  • 2-Methylbenzenesulfonyl fluoride

  • 3-Chlorobenzenesulfonyl fluoride

  • 2,4-Dichlorobenzenesulfonyl fluoride

Properties

CAS No.

25300-26-9

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

IUPAC Name

5-chloro-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3

InChI Key

DTZFQAVQMFAOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)F

Origin of Product

United States

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